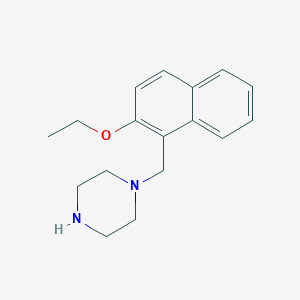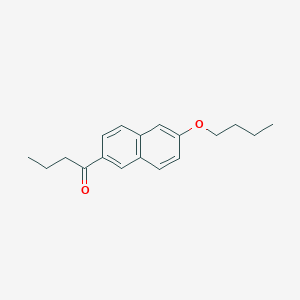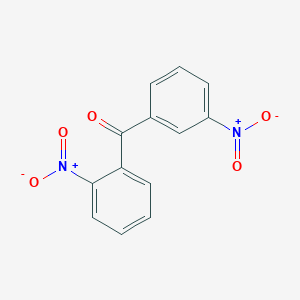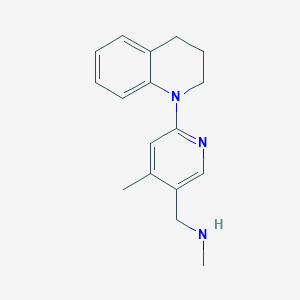
6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with quinoline structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(quinolin-1(2H)-yl)ethanone: Lacks the hydroxyl and dimethyl groups.
6-Hydroxy-2,2-dimethylquinoline: Lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(6-hydroxyquinolin-1(2H)-yl)ethanone: Lacks the dimethyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group on the quinoline ring makes 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
828938-86-9 |
|---|---|
Molekularformel |
C13H12F3NO2 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H12F3NO2/c1-12(2)6-5-8-7-9(18)3-4-10(8)17(12)11(19)13(14,15)16/h3-7,18H,1-2H3 |
InChI-Schlüssel |
OFLYJQSGQSTRSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)













